molecular formula C13H13NO2 B11784961 5-(2-Methylbenzyl)-1H-pyrrole-2-carboxylic acid

5-(2-Methylbenzyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B11784961
M. Wt: 215.25 g/mol
InChI Key: BBKDDXVLWCZBIJ-UHFFFAOYSA-N
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Description

5-(2-Methylbenzyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylbenzyl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of 2-methylbenzylamine with a suitable pyrrole precursor under controlled conditions. One common method is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with a ketone or aldehyde in the presence of an acid catalyst . This method allows for the formation of the pyrrole ring with the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylbenzyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Benzyl halides.

Mechanism of Action

The mechanism of action of 5-(2-Methylbenzyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methylbenzyl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of both the 2-methylbenzyl group and the pyrrole ring, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

5-[(2-methylphenyl)methyl]-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C13H13NO2/c1-9-4-2-3-5-10(9)8-11-6-7-12(14-11)13(15)16/h2-7,14H,8H2,1H3,(H,15,16)

InChI Key

BBKDDXVLWCZBIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC2=CC=C(N2)C(=O)O

Origin of Product

United States

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